REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8](=[O:11])O[CH:10]=1)=[O:4].[NH2:12][CH2:13][CH2:14][NH2:15]>C(O)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8](=[O:11])[N:12]([CH2:13][CH2:14][NH2:15])[CH:10]=1)=[O:4]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC(OC1)=O
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
NCCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml 3-necked flask fitted with a magnetic stirrer bar, addition funnel, nitrogen inlet
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Type
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ADDITION
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Details
|
was added, over 3-5 minutes at room temperature
|
Duration
|
4 (± 1) min
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Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN(C(C=C1)=O)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |